molecular formula C12H20N2O2 B1488344 (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol CAS No. 1249490-20-7

(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol

Cat. No.: B1488344
CAS No.: 1249490-20-7
M. Wt: 224.3 g/mol
InChI Key: QCIXMZXCWPXYKA-UHFFFAOYSA-N
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Description

(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: is a versatile chemical compound with a unique structure that includes a piperidine ring, a dimethylisoxazole group, and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol typically involves multiple steps, starting with the preparation of the piperidine ring and the dimethylisoxazole group. One common synthetic route includes the reaction of piperidine with a suitable isoxazole derivative under controlled conditions to form the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: can undergo various chemical reactions, including:

  • Oxidation: : Converting the methanol group to a carboxylic acid or other oxidized forms.

  • Reduction: : Reducing any oxidized functional groups back to their original state.

  • Substitution: : Replacing one or more atoms or groups within the molecule with different atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄), often under acidic conditions.

  • Reduction: : Typical reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Various nucleophiles and electrophiles can be used, depending on the specific substitution reaction desired.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: has several scientific research applications, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its therapeutic potential in drug development, particularly in the treatment of diseases such as cancer and inflammation.

  • Industry: : Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

(1-((3,5-Dimethylisoxazol-4-yl)methyl)piperidin-3-yl)methanol: can be compared to other similar compounds, such as:

  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine: : Similar structure but with a sulfonyl group instead of a methanol group.

  • 4-(3-(3,5-Dimethylisoxazol-4-yl)propyl)piperidine: : Similar core structure but with a different alkyl chain length.

This compound .

Properties

IUPAC Name

[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2/c1-9-12(10(2)16-13-9)7-14-5-3-4-11(6-14)8-15/h11,15H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCIXMZXCWPXYKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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